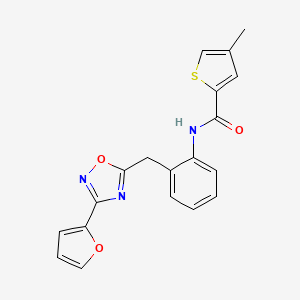
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide is a synthetic compound characterized by its unique chemical structure, which integrates several functional groups like furan, oxadiazole, thiophene, and carboxamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide typically involves multi-step reactions:
Formation of the 1,2,4-oxadiazole ring: : This step involves cyclization of an amidoxime with a carboxylic acid or its derivatives under dehydrating conditions, often using reagents like phosphorus oxychloride.
Coupling of furan and oxadiazole: : The 1,2,4-oxadiazole derivative is then coupled with a furan ring using palladium-catalyzed cross-coupling reactions.
Attachment of the thiophene ring: : The thiophene moiety is introduced through a direct arylation reaction under the influence of catalysts such as palladium acetate.
Formation of the final carboxamide: : The final step involves the reaction of the substituted thiophene with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial synthesis of this compound might scale up the same reaction steps, optimizing for yield and purity. Advanced techniques like flow chemistry and continuous synthesis may be employed to enhance efficiency and consistency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide can undergo various types of chemical reactions:
Oxidation: : Exposure to oxidizing agents can transform specific functional groups within the molecule.
Reduction: : Reducing agents can convert oxadiazole or furan rings into more reduced forms.
Substitution: : Halogenation or nitration may introduce substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid or hydrogen peroxide.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Iodine, bromine, or nitric acid under appropriate conditions.
Major Products
The products of these reactions can vary but may include halogenated derivatives, reduced forms of the rings, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide has several applications across different scientific disciplines:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Potential use as a ligand in binding studies or a probe in molecular imaging.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials with specific electronic or photonic properties.
Mecanismo De Acción
The exact mechanism by which N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide exerts its effects is still under investigation. Generally, the compound's activity can be attributed to its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA sequences.
Pathways Involved: : Pathways related to inflammation, cell cycle regulation, or signal transduction.
Comparación Con Compuestos Similares
Several similar compounds exist, but N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide stands out due to its unique combination of functional groups:
Similar Compounds: : Compounds containing furan, oxadiazole, thiophene, and carboxamide groups individually.
Uniqueness: : The specific arrangement of these groups within the same molecule imparts distinct chemical and biological properties, making it a compound of significant interest.
That's a snapshot of this fascinating compound. Anything specific you'd like to delve deeper into?
Propiedades
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-12-9-16(26-11-12)19(23)20-14-6-3-2-5-13(14)10-17-21-18(22-25-17)15-7-4-8-24-15/h2-9,11H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOSXTQOUBHTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2557903.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2557904.png)
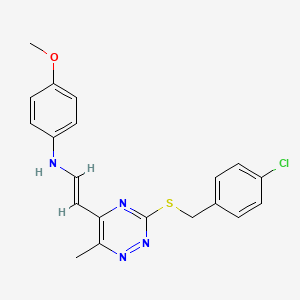
![2,2-Dimethylspiro[3.3]heptan-6-one](/img/structure/B2557906.png)
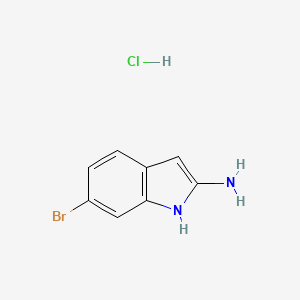

![2-(benzylsulfanyl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B2557910.png)
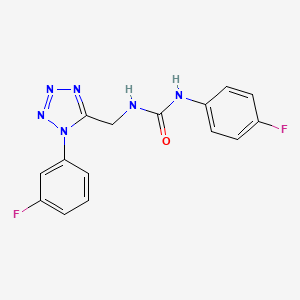
![1-(5-chloro-2-methylphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2557913.png)
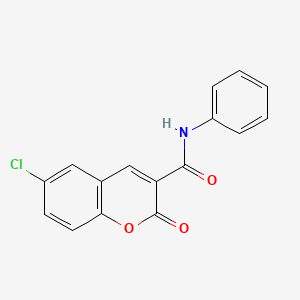

![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557922.png)
![N-butyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2557924.png)
